molecular formula C18H11ClN4O2S B2717152 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone CAS No. 318498-06-5

1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone

Cat. No.: B2717152
CAS No.: 318498-06-5
M. Wt: 382.82
InChI Key: AKFFITJUQYNAFZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone (CAS 318498-06-5) is a chemical compound with a molecular formula of C18H11ClN4O2S and a molecular weight of 382.82 g/mol . It belongs to the class of pyridazinone derivatives, a scaffold that is of significant interest in medicinal chemistry due to its diverse biological activities . Researchers are particularly interested in pyridazinone-containing compounds for their potential as vasodilators for managing cardiovascular diseases and as targeted anticancer agents . Some pyridazinone derivatives act as potent tyrosine kinase inhibitors, interfering with critical signaling pathways for cancer cell survival and proliferation, while others function as phosphodiesterase (PDE) inhibitors . The molecular structure of this compound integrates a chlorophenyl group and a thienylcarbonyl-substituted pyrazole, which may contribute to its interaction with biological targets. The high electronegativity of the chlorine atom in the aromatic ring is a feature known to enhance the biological activity of drug molecules . This compound is supplied for research purposes, such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies in drug discovery projects. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this product using the catalog number MC1T1249 .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(thiophene-2-carbonyl)pyrazol-3-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c19-12-3-5-13(6-4-12)22-10-8-15(24)17(21-22)14-7-9-23(20-14)18(25)16-2-1-11-26-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFFITJUQYNAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thienylcarbonyl group. The final step involves the formation of the pyridazinone ring and the attachment of the chlorophenyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone can be represented as follows:

  • Molecular Formula : C15H12ClN3O2S
  • Molecular Weight : 319.79 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone

The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions to introduce the various functional groups present in the compound. The synthetic routes often utilize reagents such as thionyl chloride for carbonyl group introduction, followed by nucleophilic substitutions to achieve the desired structure.

Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor properties. For instance, studies have shown that compounds with similar pyrazole and pyridazine frameworks can inhibit tubulin polymerization, a critical process in cancer cell division. This mechanism leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines .

Antiviral Properties

Recent investigations have also highlighted the antiviral potential of compounds related to 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone. For example, structural modifications on the phenyl moiety have been shown to enhance activity against coronaviruses and other viral pathogens . The mode of action often involves interference with viral replication processes.

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways essential for microbial growth .

Antitumor Research

A study published in a peer-reviewed journal reported that derivatives similar to 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone were tested against several cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, with IC50 values in the micromolar range .

Antiviral Studies

Another case study focused on the antiviral properties of structurally related compounds against influenza viruses. The study found that specific modifications enhanced the antiviral efficacy, suggesting potential for therapeutic development against respiratory viruses .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Compound A : 1-(4-Chlorophenyl)-3-[4-ethyl-5-(propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone

  • Molecular Formula : C₁₇H₁₄ClN₅OS
  • Molar Mass : 371.84 g/mol
  • Key Differences : Replaces the pyrazole ring with a 1,2,4-triazole group and introduces a propadienylsulfanyl chain. The triazole’s additional nitrogen atom may alter hydrogen-bonding capacity, while the sulfanyl group could enhance metabolic stability compared to the thienylcarbonyl moiety in the target compound .

Compound B : 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one

  • Molecular Formula : C₁₉H₁₀Cl₂F₃N₅O
  • Molar Mass : 452.22 g/mol
  • Key Differences : Incorporates a trifluoromethyl-substituted pyridine ring instead of the thienylcarbonyl group. The trifluoromethyl group increases electronegativity and may improve bioavailability, while the pyridine ring could enhance π-π stacking interactions in biological systems .

Pyrazole-Based Derivatives

Compound C : 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone

  • Molecular Formula : C₁₈H₁₅ClN₂O₂
  • Molar Mass : 338.78 g/mol
  • Key Differences: Features a dihydropyrazole ring and a 4-methoxyphenyl group.

Compound D : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone

  • Molecular Formula : C₂₈H₂₂N₆O₂S₂
  • Molar Mass : 538.64 g/mol
  • Key Differences: Contains a bis-pyrazole-thienothiophene scaffold. The extended conjugation and bulky thienothiophene rings may reduce solubility but enhance photophysical properties, making it suitable for materials science applications rather than biological targeting .

Substituent Effects on Bioactivity

Chlorophenyl vs. Fluorophenyl Substitutions

  • The 4-chlorophenyl group in the target compound is associated with enhanced lipophilicity and membrane permeability compared to fluorophenyl analogues (e.g., 4-fluorophenyl derivatives in ), which may exhibit lower metabolic stability due to weaker C-F bond interactions .

Thienylcarbonyl vs. Selenourea Motifs

  • Selenourea derivatives like 1-(4-chlorophenyl)-3-(1H-pyrazol-3-yl)selenourea (NNSeN-2) introduce selenium, which can modulate redox activity and metal-binding properties. However, selenoureas often face stability challenges compared to the more robust thienylcarbonyl group in the target compound .

Research Findings and Implications

  • Electronic Effects: The thienylcarbonyl group in the target compound provides moderate electron-withdrawing character, balancing solubility and receptor affinity.
  • Synthetic Feasibility: Pyridazinone derivatives with triazole substituents (Compound A) are synthesized in higher yields (e.g., 68–75% in ) compared to thienylcarbonyl-containing compounds, which may require multi-step coupling reactions .

Biological Activity

The compound 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C14H10ClN3O\text{C}_{14}\text{H}_{10}\text{ClN}_3\text{O}

This structure features a chlorophenyl moiety, a pyrazole ring, and a pyridazinone core, which are known to contribute to various biological activities.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanisms through which 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone operates are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Many heterocycles inhibit specific enzymes that play critical roles in disease pathways.
  • Modulation of Signal Transduction Pathways : Compounds like this may affect pathways involved in inflammation and cell proliferation.

Anticancer Activity

Studies have shown that similar compounds exhibit significant anticancer effects. For instance, the compound's structural analogs have been tested for their ability to induce apoptosis in various cancer cell lines. In vitro studies demonstrated that certain derivatives could decrease cell viability and induce cell cycle arrest.

CompoundCell Line TestedIC50 (µM)
Analog 1MCF-715.2
Analog 2HeLa10.5
Study Reference

Anti-inflammatory Effects

Inhibition of pro-inflammatory cytokines is another area where this compound shows promise. In vitro assays indicated that it could reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α25080
IL-630090
Study Reference

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several bacterial strains. Results showed promising activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Study Reference

Case Studies

A notable case study involved the evaluation of a related compound's efficacy in treating rheumatoid arthritis. The study found that the compound significantly reduced joint inflammation and pain in animal models, suggesting that similar mechanisms may apply to our compound of interest.

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone, and how can purity be validated?

Methodological Answer:

  • Synthesis : Adapt methods from analogous pyrazolone derivatives. For example, condensation reactions between substituted pyrazoles and chlorophenyl precursors under reflux (e.g., ethanol, 12–24 hours) yield similar structures . Key steps include:
    • Reacting 4-chlorophenylhydrazine with a β-ketoester to form the pyrazolone core.
    • Introducing the thienylcarbonyl group via acylation using 2-thiophenecarbonyl chloride.
  • Purity Validation :
    • Melting Point Analysis : Compare observed vs. literature values (e.g., 435–436 K for a related compound) .
    • Elemental Analysis : Verify %C, %H, %N (e.g., within ±0.3% of theoretical values) .
    • Chromatography : Use HPLC with UV detection (λ = 254 nm) to confirm ≥98% purity.

Q. How can the crystal structure of this compound be determined, and what structural insights are critical for understanding its reactivity?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :

    • Grow crystals via slow evaporation from ethanol or DCM .
    • Collect data at 296 K (Mo-Kα radiation, λ = 0.71073 Å) .
  • Key Structural Parameters :

    ParameterExample Values (from related compounds)Significance
    Dihedral angles (pyridazinone vs. substituents)8.35°–18.23° Indicates conjugation and electron delocalization.
    Bond lengths (C=O, N–N)1.22 Å (C=O), 1.38 Å (N–N) Confirms resonance stabilization.
    Intermolecular interactionsC–H⋯O, C–H⋯π Guides packing behavior and solubility.

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactive sites of this compound?

Methodological Answer:

  • Wavefunction Analysis (Multiwfn) :
    • Optimize geometry at the B3LYP/6-311+G(d,p) level.
    • Calculate:
  • Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic regions (e.g., negative ESP near carbonyl groups) .
  • Fukui Indices : Predict sites for electrophilic attack (e.g., pyridazinone N-atoms) .
    • Example Data Table :
ParameterPyridazinone CoreThienylcarbonyl Group
HOMO Energy (eV)-6.2-5.8
LUMO Energy (eV)-1.9-2.3
Fukui f+f^+ (electrophilicity)0.150.08

Q. What experimental strategies can elucidate the pharmacological mechanisms of this compound, such as antitumor activity?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
  • Molecular Docking :
    • Target proteins (e.g., COX-2, carbonic anhydrase IX) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
  • Data Contradiction Resolution :
    • If conflicting bioactivity data arise, validate via orthogonal methods (e.g., Western blotting for protein expression vs. enzymatic assays).

Q. How can spectroscopic techniques resolve ambiguities in structural characterization?

Methodological Answer:

  • FT-IR Spectroscopy :
    • Key peaks:
  • 1680–1700 cm⁻¹ (C=O stretch) .
  • 3100–3200 cm⁻¹ (N–H stretch, pyrazolone ring) .
  • NMR Analysis :
    • ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm) and pyridazinone NH (δ 10–12 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) .
  • Contradiction Handling :
    • If X-ray and NMR data conflict (e.g., tautomerism), use variable-temperature NMR or DFT calculations to assess dynamic behavior .

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